(2-Amino-thiazol-5-yl)-acetic acid methyl ester
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Description
(2-Amino-thiazol-5-yl)-acetic acid methyl ester is a thiazole derivative that has been explored in various chemical and pharmacological contexts. Thiazole, a heterocyclic compound, is a core structure in many biologically active compounds and has been of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves reactions with methylbromoacetate and amines. For example, Singh and Baruah (2008) synthesized an ester by reacting methylbromoacetate with 5-methyl-thiazol-2-ylamine, which then underwent base hydrolysis to yield a disodium salt of diacid (Singh & Baruah, 2008).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and versatile. For instance, the stereochemical structure of certain thiazole derivatives has been determined using X-ray crystallography, as demonstrated in the work by Kanai et al. (1993) (Kanai et al., 1993).
Chemical Reactions and Properties
Thiazole derivatives are known to form various complexes with metals. Singh and Baruah (2008) reported the formation of mononuclear hexacoordinated and pentacoordinated complexes with nickel and zinc, respectively (Singh & Baruah, 2008). Additionally, these compounds can undergo a range of chemical transformations, leading to diverse derivatives with varying properties.
Physical Properties Analysis
The physical properties of thiazole derivatives, such as crystallographic data and atomic coordinates, have been detailed in studies like that by Kennedy et al. (1999), which reported on the synthesis and structure of a related thiazole compound (Kennedy et al., 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQBFOVDJDGAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359441 |
Source
|
Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
CAS RN |
110295-93-7 |
Source
|
Record name | (2-Amino-thiazol-5-yl)-acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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